

Toxicological Profile of Brilliant Orange H and its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: **Brilliant Orange H**

Cat. No.: **B1451170**

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Disclaimer: The specific chemical identity of **Brilliant Orange H**, also marketed as Procion **Brilliant Orange H-EXL**, is not fully disclosed in public literature for commercial reasons. This guide is based on the available data for Procion **Brilliant Orange H-EXL** and its strong association with C.I. Reactive Orange 84 (CAS Number: 91261-29-9). The discussion of metabolites is predictive, based on the known manufacturing precursors of C.I. Reactive Orange 84.

Executive Summary

Brilliant Orange H is a reactive azo dye. Toxicological data from studies on Procion **Brilliant Orange H-EXL** indicate a low acute toxicity profile via oral and dermal routes. It is identified as a slight skin irritant, a moderate eye irritant, and a skin sensitizer. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg/day. Effects at higher doses included increased lymphocytes and pigment deposition in the kidneys. The dye itself was not found to be mutagenic or clastogenic in in-vitro assays.

The primary toxicological concern for azo dyes stems from their metabolism. Reductive cleavage of the azo bond (-N=N-), primarily by intestinal microbiota, releases the constituent aromatic amines. These metabolites are often more toxic than the parent dye. For **Brilliant Orange H** (as C.I. Reactive Orange 84), the predicted aromatic amine precursors, and therefore potential metabolites, include derivatives of naphthalenesulfonic acids and diaminobiphenyl. Many aromatic amines are known to be genotoxic and carcinogenic, a property linked to their metabolic activation into reactive species that can form DNA adducts.

This document provides a comprehensive overview of the available toxicological data for **Brilliant Orange H**, details the standard experimental protocols relevant to these findings, and discusses the predicted metabolic pathways and associated toxicological mechanisms.

Toxicological Data Summary

The following tables summarize the quantitative data from toxicological assessments of Procion **Brilliant Orange H-EXL**.

Table 1: Acute Toxicity Data

| Test | Species | Route | Observation | Result | Reference |
|---------------------|---------|--------|---------------------------------|----------------------|-----------|
| Acute Oral Toxicity | Rat | Gavage | Single dose, 15-day observation | LD50 > 2000 mg/kg bw | |

| Acute Dermal Toxicity | Rat | Dermal | Single dose, 24-hour exposure | LD50 > 2000 mg/kg bw ||

Table 2: Irritation and Sensitization Data

| Test | Species | Observation | Result | Reference |
|-----------------|---------|--|-------------------|-----------|
| Skin Irritation | Rabbit | 4-hour exposure, observations up to 72 hours | Slight irritant | |
| Eye Irritation | Rabbit | Instillation, observations up to 7 days | Moderate irritant | |

| Skin Sensitization | Mouse | Local Lymph Node Assay (LLNA) | Positive (skin sensitizer) ||

Table 3: Repeated-Dose Toxicity Data

| Test | Species | Doses | Duration | Key Findings & Result | Reference |
|--|---------|-------|----------|-----------------------|-----------|
| Repeated-Dose Oral Toxicity Rat 0, 20, 150, 1000 mg/kg/day 28 days At 1000 mg/kg/day: Increased lymphocytes (males), kidney pigment deposition. NOAEL: 150 mg/kg/day | | | | | |

Table 4: Genotoxicity Data

| Test | System | Metabolic Activation | Result | Reference |
|----------------------------|----------------|----------------------|---------------|-----------|
| Bacterial Reverse Mutation | S. typhimurium | With and without S9 | Non-mutagenic | |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With and without S9 | Non-clastogenic ||

Metabolism and Metabolites

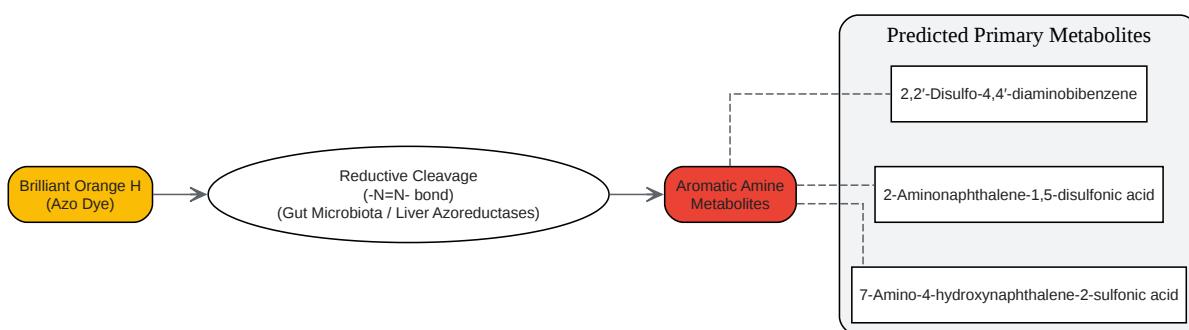
Azo dyes generally undergo a two-stage metabolic process. The initial and most significant step is the reductive cleavage of the azo linkage by azoreductase enzymes, which are present in the liver but are particularly abundant in the gut microbiome. This process breaks the dye molecule into its constituent aromatic amines. These amines can then be absorbed and undergo further Phase I and Phase II metabolism in the liver.

For C.I. Reactive Orange 84, the manufacturing process involves the condensation of several precursors. Reductive cleavage of the azo bonds in the final dye molecule would be expected to release these or related aromatic amines. The key precursors, and therefore the predicted primary metabolites, are:

- 7-Amino-4-hydroxynaphthalene-2-sulfonic acid

- 2-Aminonaphthalene-1,5-disulfonic acid
- 2,2'-Disulfo-4,4'-diaminobiphenyl (a derivative of benzidine)

The toxicological profiles of these individual metabolites, particularly the benzidine derivative, are of significant concern as many aromatic amines are established carcinogens.



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Fig. 1: Predicted metabolic pathway of **Brilliant Orange H**.

Experimental Protocols

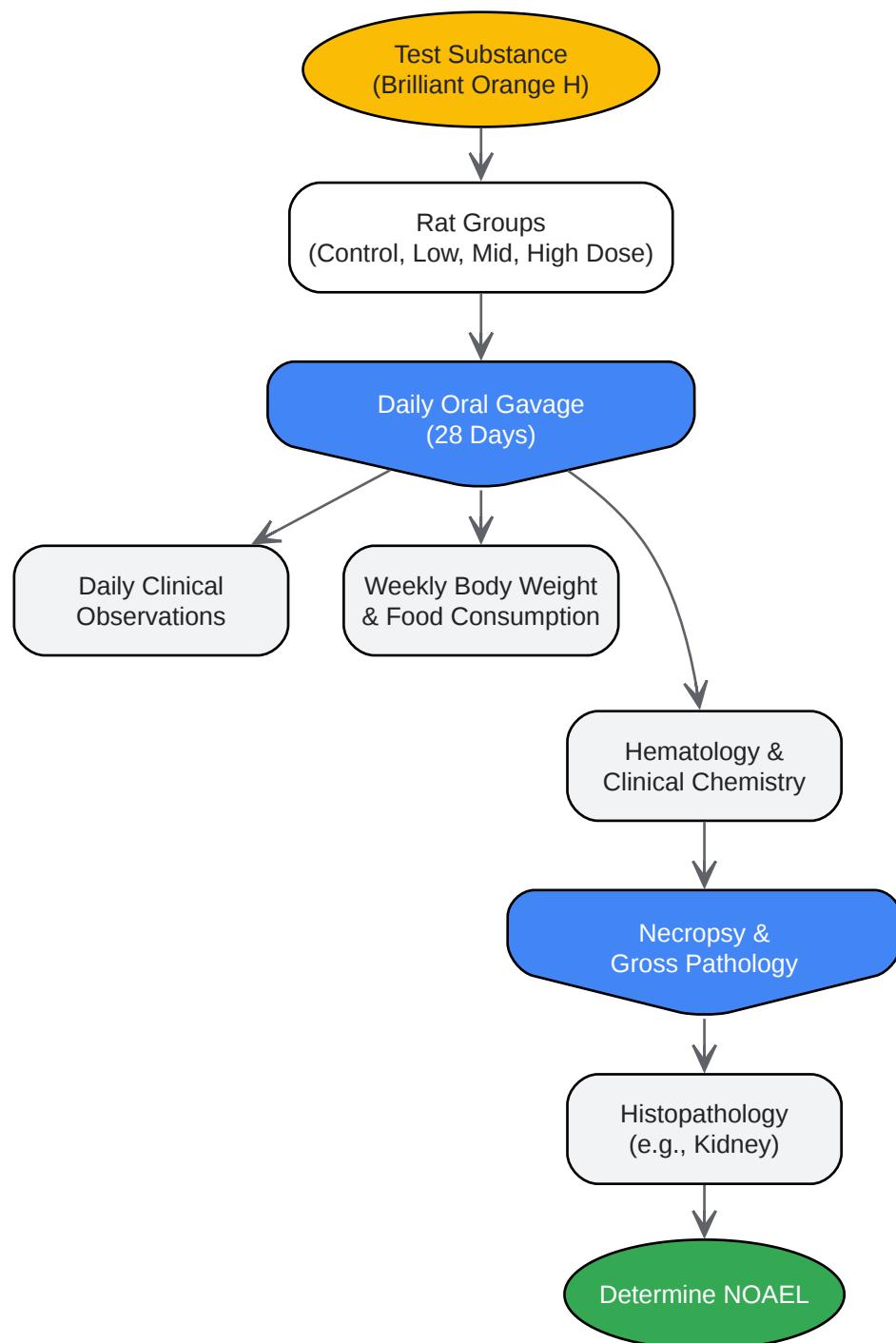
Detailed proprietary study reports for **Brilliant Orange H** are not publicly available. The methodologies cited in summary reports are consistent with internationally recognized OECD Guidelines for the Testing of Chemicals.

Repeated-Dose Oral Toxicity (OECD 407)

The 28-day study on Procion **Brilliant Orange H-EXL** likely followed a protocol similar to OECD Guideline 407.

- Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals, one dose level per group, for a period of 28 days.

- Animals: Typically young, healthy rats (e.g., Wistar), with both male and female groups.
- Administration: The substance is administered by gavage at doses of 20, 150, and 1000 mg/kg/day. A control group receives the vehicle only.
- Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Towards the end of the study, blood samples are collected for hematology (e.g., lymphocyte counts) and clinical biochemistry analysis.
- Pathology: At the conclusion of the study, all animals are necropsied. Major organs are weighed, and tissues (especially target organs like the kidneys) are preserved for histopathological examination.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no substance-related adverse findings are observed. For **Brilliant Orange H**, this was 150 mg/kg/day.



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Fig. 2: Workflow for a 28-day repeated-dose toxicity study.

Skin Sensitization (OECD 429)

The Local Lymph Node Assay (LLNA) is a standard method for assessing skin sensitization potential.

- Principle: The method measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a three-fold or greater increase in lymphocyte proliferation compared to a vehicle control.
- Procedure: A solution of the test substance (e.g., at 1, 3, and 10% w/v) is applied to the dorsum of the ears of mice for three consecutive days. A radiolabeled tracer (e.g., ^3H -methyl thymidine) is then injected, and its incorporation into the DNA of proliferating lymphocytes in the draining lymph nodes is measured.

Toxicological Mechanisms and Signaling Pathways

While **Brilliant Orange H** itself shows low genotoxic potential, its aromatic amine metabolites are of greater concern. Many aromatic amines are known carcinogens that act through a genotoxic mechanism.

The general pathway involves:

- Metabolic Activation: The aromatic amine is metabolized by Cytochrome P450 enzymes in the liver, typically through N-hydroxylation, to form a more reactive N-hydroxyarylamine.
- Esterification: This intermediate can be further activated by phase II enzymes (like sulfotransferases or acetyltransferases) to form a highly reactive ester.
- DNA Adduct Formation: This unstable ester can spontaneously break down to form a nitrenium ion, a potent electrophile that readily reacts with nucleophilic sites on DNA bases (primarily guanine), forming covalent DNA adducts.
- Genotoxicity: These DNA adducts can cause mutations during DNA replication if not repaired, leading to the initiation of carcinogenesis. This DNA damage can trigger cellular stress responses, including the activation of DNA damage signaling pathways (e.g., involving ATM/ATR and p53), which can lead to cell cycle arrest, apoptosis, or senescence.

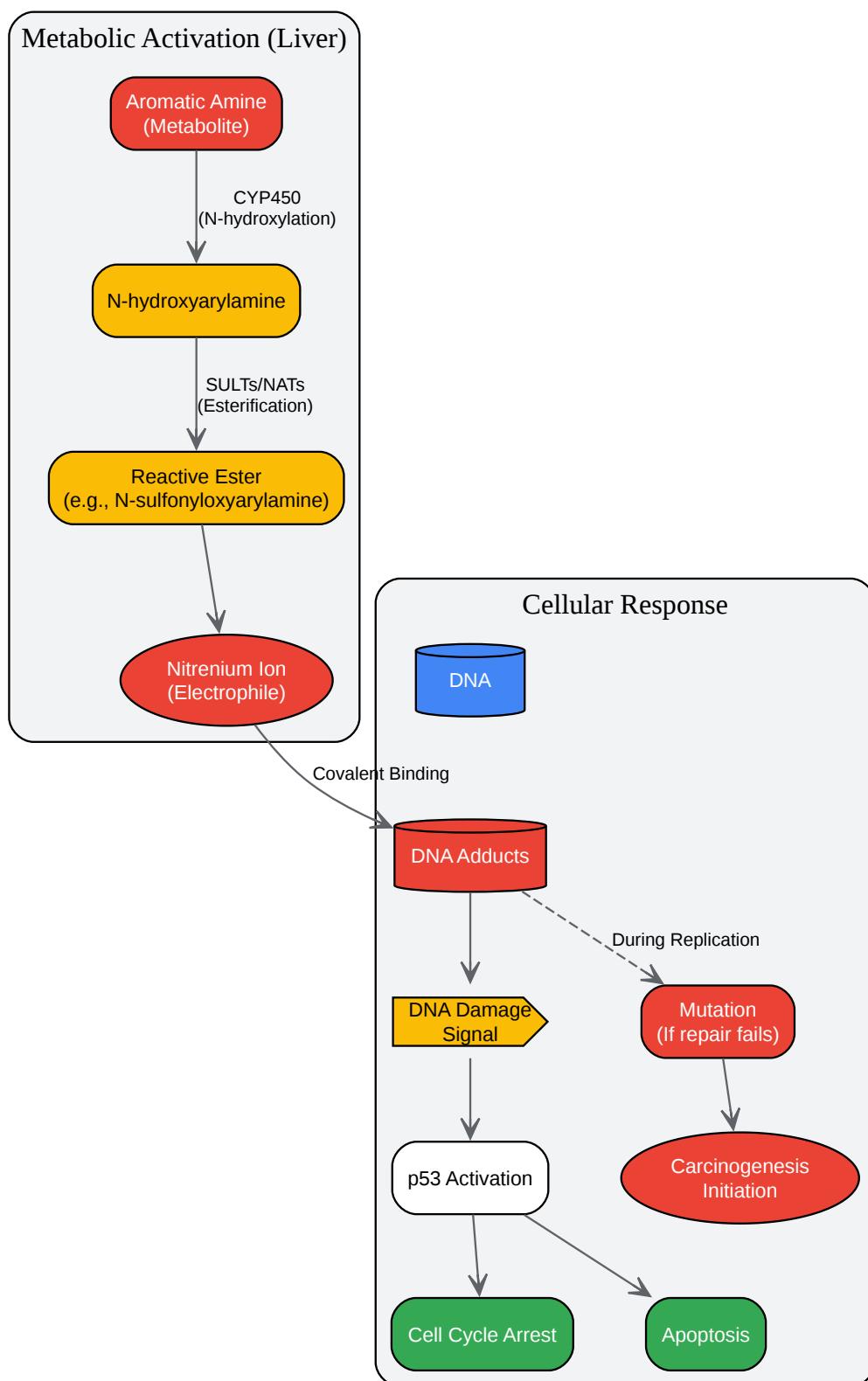
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Fig. 3: General signaling pathway for genotoxicity of carcinogenic aromatic amines.

Conclusion

The available data on **Brilliant Orange H** (Procion **Brilliant Orange H-EXL**) suggest low acute toxicity of the parent compound. It is, however, a skin sensitizer and a moderate eye irritant. The primary toxicological risk is associated with its metabolites. Like other azo dyes, **Brilliant Orange H** is expected to be metabolized to aromatic amines by the gut microbiota. The predicted metabolites, based on its likely chemical precursors, include compounds that are structurally related to known carcinogens. The mechanism of toxicity for these metabolites is anticipated to involve metabolic activation to reactive electrophiles that form DNA adducts, a key initiating event in chemical carcinogenesis. Therefore, while the parent dye has a favorable profile in several assays, the potential for long-term toxicity following ingestion and metabolism warrants a cautious approach.

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